Lipophilicity Advantage Over Methyl and CF3 Analogs
The target compound exhibits a substantially higher computed octanol-water partition coefficient (XLogP3) than its closest commercially available bis(1,2,4-oxadiazole) analogs [1]. This is a direct consequence of the benzyloxy substituent, which adds two phenyl rings compared to the methyl and trifluoromethyl derivatives. The increased lipophilicity predicts enhanced passive membrane permeability, an attribute often desirable for central nervous system (CNS) targets and intracellular protein-protein interaction disruptors.
| Evidence Dimension | XLogP3 (Predicted Lipophilicity) |
|---|---|
| Target Compound Data | 7.2 (C30H38N4O4, MW 518.6) |
| Comparator Or Baseline | 3,3'-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole): XLogP3 = 5.4 (C18H30N4O2, MW 334.5); 3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]: XLogP3 = 6.1 (C20H26F6N4O2, MW 468.4) |
| Quantified Difference | Δ XLogP = +1.8 vs. methyl analog; +1.1 vs. CF3 analog |
| Conditions | XLogP3 algorithm as implemented in PubChem/PubChemPy; data sourced from comparable deposits. |
Why This Matters
For procurement decisions in CNS or intracellular target screening, the ~1-2 log unit higher lipophilicity of the benzyloxy compound can be the decisive factor in selecting which analog to advance, as it may correlate with superior cell-based activity in assays where passive diffusion is rate-limiting.
- [1] Computed properties from comparable PubChem Substance records for 3,3'-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) (SID 168947648) and 3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole] (SID 168947649). View Source
